

A Comparative Safety and Toxicity Profile of Methyl 3-(pyrimidin-5-yl)propanoate

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Compound of Interest

Compound Name: Methyl 3-(pyrimidin-5-yl)propanoate

Cat. No.: B3040663

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This guide provides a comparative analysis of the available safety and toxicity data for **Methyl 3-(pyrimidin-5-yl)propanoate**. Due to the limited publicly available experimental data for this specific compound, this guide leverages information on structurally similar molecules and analogous compounds to provide a preliminary assessment for researchers, scientists, and drug development professionals. The information is supplemented with detailed experimental protocols for key toxicity assays.

Comparative Safety and Toxicity Data

Direct experimental safety and toxicity data for **Methyl 3-(pyrimidin-5-yl)propanoate** is not readily available in the public domain. The following table summarizes the available information for the target compound and selected alternatives. The alternatives include a simple ester (Methyl propionate), a propionic acid derivative with known hazards, other pyrimidine-containing compounds, and the well-characterized Vitamin B1 (Thiamine), which also contains a pyrimidine ring.

Compound Name	CAS Number	Molecular Formula	GHS Hazard Statements (H-Phrases)	Key Toxicity/Safety Notes
Methyl 3-(pyrimidin-5-yl)propanoate	224776-16-3	C ₈ H ₁₀ N ₂ O ₂	No data available	Intended for laboratory use only. No specific hazard information is available[1][2].
Methyl Propionate	554-12-1	C ₄ H ₈ O ₂	H225: Highly flammable liquid and vapor H318: Causes serious eye damage H332: Harmful if inhaled	Readily biodegradable. Bioaccumulation is not expected. Vapors may form an explosive mixture with air[3].
3-(Methylphosphinico)propionic acid	15090-23-0	C ₄ H ₉ O ₄ P	H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation	General laboratory chemical. Precautionary statements advise wearing protective gloves and eye/face protection[4].
2-Methyl-5-nitro-N-[4-(pyridin-3-yl)pyrimidin-2-yl]benzenamine	152460-09-8	C ₁₇ H ₁₄ N ₆ O ₂	H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation	A pyrimidine derivative with defined hazards. Standard handling precautions for irritants are recommended[5].

3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-Propionic Acid	936643-76-4	$C_{12}H_{12}N_4O_2$	Not classified as hazardous	The substance is not classified according to the Globally Harmonized System (GHS). General first aid measures are sufficient[6].
3-(5-Fluoropyrimidin-2-yl)propanoic acid	1935478-40-2	$C_7H_7FN_2O_2$	No known hazard	The safety data sheet indicates no known hazards, but standard laboratory precautions are advised as toxicological properties have not been fully investigated[7].
Thiamine (Vitamin B1)	59-43-8 (cation)	$C_{12}H_{17}N_4OS^+$	Not classified as hazardous	Generally well-tolerated and non-toxic when administered orally. It is an essential vitamin[8].

Experimental Protocols

For a comprehensive safety assessment, a substance like **Methyl 3-(pyrimidin-5-yl)propanoate** would undergo a series of standardized toxicity tests. Below are detailed methodologies for key experiments, based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

- Principle: This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure using a small number of animals (typically rats) to classify the substance into a toxicity category based on the observed mortality and morbidity. The goal is to obtain sufficient information on a substance's acute toxicity while minimizing animal use[4][9][10][11].
- Methodology:
 - Animal Selection: Healthy, young adult rodents (usually female rats) are used.
 - Dose Administration: The test substance is administered orally in a single dose via gavage. The procedure starts with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight[11].
 - Stepwise Procedure: The test is conducted in steps using 3 animals per step. The outcome of the first step determines the next step. If mortality is observed, the test is repeated with a lower dose. If no mortality is observed, a higher dose is used.
 - Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- Endpoint: The primary endpoint is the classification of the substance into a GHS category for acute oral toxicity, which provides a range for the LD50 (the dose lethal to 50% of the test animals).

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

- Principle: This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) inflammatory changes to the skin. It involves a single application of the substance to the skin of an animal, typically an albino rabbit[2][7][12][13][14].
- Methodology:

- Test Area Preparation: The fur is clipped from a small area (approx. 6 cm²) on the back of the animal.
- Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the prepared skin area and covered with a gauze patch.
- Exposure: The exposure period is typically 4 hours. After exposure, the patch and residual test substance are removed[13].
- Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of the effects[12].
- Endpoint: The severity of skin reactions is scored based on a standardized grading system. The substance is classified based on the mean scores for erythema and edema.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

- Principle: This assay determines the potential of a substance to produce irritation or corrosion when applied to the eye. The test is typically performed on a single albino rabbit initially[1][3][6][15][16].
- Methodology:
 - Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control[1][16].
 - Observation Period: The eyes are examined at 1, 24, 48, and 72 hours after application. The use of analgesics and anesthetics is recommended to minimize pain and distress[1].
 - Scoring: Ocular lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling) are scored using a standardized system.
 - Confirmatory Test: If a severe irritant or corrosive effect is not observed in the first animal, the response is confirmed using up to two additional animals[1][3].

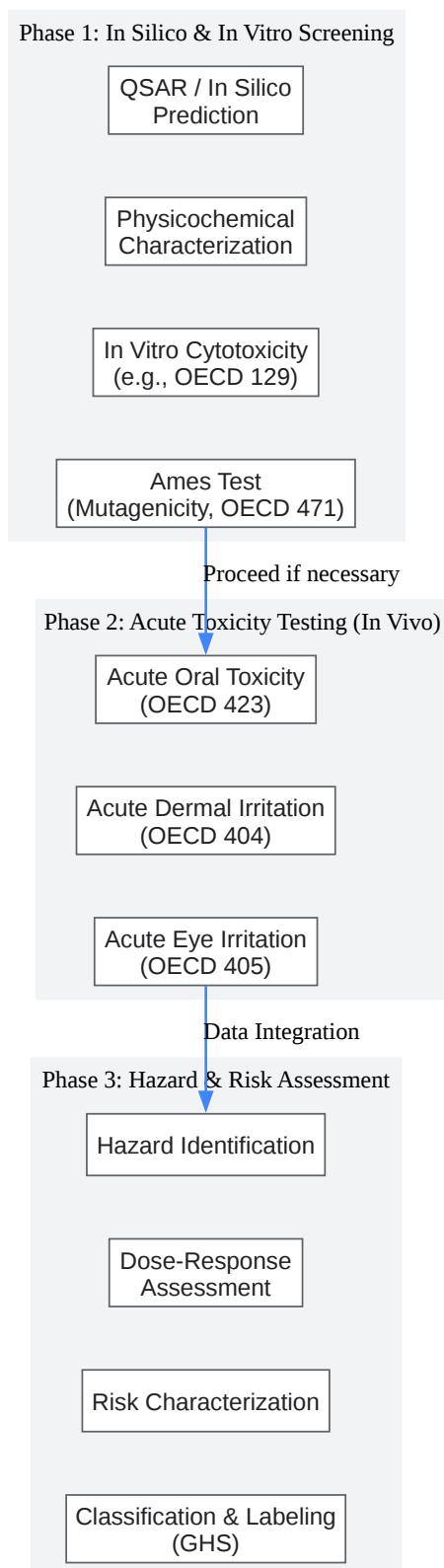
- Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions observed.

Bacterial Reverse Mutation Test (Ames Test, OECD Guideline 471)

- Principle: The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. It uses several strains of bacteria (e.g., *Salmonella typhimurium* and *Escherichia coli*) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test detects mutations that cause the bacteria to revert to their original state, allowing them to grow on an amino acid-deficient medium[5][17][18][19][20].
- Methodology:
 - Tester Strains: A set of specific bacterial tester strains is used to detect different types of mutations (e.g., base-pair substitutions, frameshifts)[17][18].
 - Metabolic Activation: The test is performed both with and without an external metabolic activation system (S9 mix, a rat liver homogenate) to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized[19].
 - Exposure: The bacteria are exposed to various concentrations of the test substance.
 - Plating and Incubation: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid. The plates are incubated for 48-72 hours.
- Endpoint: A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to a negative control. This suggests the substance is a potential mutagen.

Visualized Experimental Workflow

The following diagram illustrates a typical tiered approach to chemical safety and toxicity assessment, starting with computational and in-vitro methods before proceeding to in-vivo studies, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.



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A tiered workflow for chemical safety assessment.

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